5-(3-Thienyl)-1h-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-thiophen-3-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-3-8-9-7(1)6-2-4-10-5-6/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAGMESLUAMTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352577 | |
| Record name | 5-(3-thienyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19933-25-6 | |
| Record name | 5-(3-thienyl)-1h-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 3 Thienyl 1h Pyrazole and Its Derivatives
Classical Cyclocondensation Approaches
The cornerstone of pyrazole (B372694) synthesis has traditionally been the cyclocondensation reaction, a robust method involving the formation of the pyrazole ring from acyclic precursors. Several variations of this approach have been refined over the years to afford 5-(3-thienyl)-1H-pyrazole and its substituted counterparts.
Reactions of Hydrazines with α,β-Unsaturated Carbonyl Compounds
A prevalent and widely utilized method for constructing the pyrazole ring system involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. preprints.org This reaction typically proceeds through an initial Michael addition of the hydrazine (B178648) to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and subsequent dehydration to yield the pyrazole. beilstein-journals.orgresearchgate.net The synthesis of thienyl-substituted pyrazoles often employs chalcones, which are α,β-unsaturated ketones, as key precursors. researchgate.netnih.gov
For instance, the reaction of a chalcone (B49325) bearing a thiophene (B33073) moiety with hydrazine hydrate (B1144303) or substituted hydrazines is a common strategy. chim.it The reaction mechanism can involve two potential pathways: the formation of an aza-Michael intermediate followed by cyclization, or the initial formation of a hydrazone which then undergoes oxidative cyclization. chim.it The regioselectivity of this reaction, particularly with unsymmetrical α,β-unsaturated ketones and substituted hydrazines, can be influenced by steric and electronic factors.
A study detailed the synthesis of thiophene-pyrazole hybrids through the (3+2) annulation of chalcones with aryl hydrazine hydrochlorides in acetic acid under reflux conditions, yielding the desired products in good yields. researchgate.net Another approach involves a one-pot, three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water, providing a sustainable route to 1-H-pyrazole derivatives. preprints.org
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Thiophene-containing chalcone | Aryl hydrazine hydrochloride | 30% Acetic acid, reflux | Thiophene-pyrazole hybrid | Good | researchgate.net |
| Enaminone | Benzaldehyde, Hydrazine-HCl | Water, Ammonium acetate | 1-H-pyrazole derivative | - | preprints.org |
| α,β-unsaturated ketone | Hydrazine | PEG-400, NaOH | 2-pyrazoline (B94618) | 88% | chim.it |
Condensation with 1,3-Dicarbonyl Compounds
The condensation of 1,3-dicarbonyl compounds with hydrazines, famously known as the Knorr pyrazole synthesis, represents one of the most fundamental and enduring methods for pyrazole formation. mdpi.comjk-sci.com This reaction is typically acid-catalyzed and involves the sequential attack of the two nucleophilic nitrogen atoms of hydrazine on the dicarbonyl electrophiles, leading to the formation of the pyrazole ring. jk-sci.com
The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl compound and the hydrazine. For the synthesis of this compound, a 1,3-dicarbonyl compound bearing a 3-thienyl group would be a necessary precursor. The reaction of such a diketone with hydrazine hydrate would lead to the formation of the target molecule.
A notable "one-pot" method involves the initial formation of 1,3-diketones from (hetero)arenes and carboxylic acids, which then undergo heterocyclization with hydrazine to produce 3,5-disubstituted pyrazoles. mdpi.com This approach circumvents the need to isolate the often-unstable diketone intermediates. The regioselectivity of the Knorr synthesis can sometimes be a challenge, particularly when using substituted hydrazines, as it can lead to a mixture of regioisomers. mdpi.com
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| 1,3-Dicarbonyl compound | Hydrazine | Catalytic acid | Pyrazole | - | jk-sci.com |
| (Hetero)arene, Carboxylic acid | Hydrazine | TfOH/TFAA, then Knorr conditions | 3,5-Disubstituted pyrazole | - | mdpi.com |
Acid-Mediated Annulation Reactions
Acid-mediated annulation reactions provide another classical route to pyrazole synthesis. These reactions often involve the cyclization of suitably functionalized precursors under acidic conditions. For instance, the Jacobson reaction, a variant of which can be applied to the synthesis of condensed pyrazoles like thieno[3,2-c]pyrazole, involves the conversion of an ortho-methyl amine to a pyrazole through N-acetylation, nitrosation, and cyclization. thieme-connect.com
In the context of synthesizing thienyl-pyrazoles, acid-catalyzed cyclocondensation of chalcones with phenylhydrazine (B124118) hydrochloride in acetic acid has been reported to be an effective method. nih.gov This approach highlights the role of the acidic medium in facilitating the cyclization and dehydration steps necessary for the formation of the aromatic pyrazole ring.
Modern and Green Chemistry Synthesis Techniques
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern techniques often offer advantages such as shorter reaction times, higher yields, and reduced environmental impact compared to classical methods.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. mdpi.com The application of microwave-assisted synthesis to the preparation of pyrazole derivatives has been well-documented. bohrium.comresearchgate.netshd-pub.org.rsnih.gov
For the synthesis of thienyl-containing pyrazoles, microwave-assisted methods have proven to be highly efficient. For example, the cyclization of 1,3-di(thiophen-2-yl)prop-2-en-1-one with various hydrazine derivatives under microwave irradiation resulted in significantly shorter reaction times and higher product yields compared to conventional heating. mdpi.com A microwave-assisted, one-pot, three-component reaction of acetyl pyrazole, dimethylformamide-dimethylacetal (DMF-DMA), and nitrileimines has also been described for the synthesis of novel pyrazole derivatives. nih.gov Furthermore, a consecutive four-component synthesis of biaryl-substituted pyrazoles, involving a palladium-catalyzed coupling-cyclocondensation-coupling sequence, has been successfully carried out using microwave assistance. rsc.orgrsc.org
| Reactant(s) | Conditions | Product | Advantage | Reference |
| 1,3-di(thiophen-2-yl)prop-2-en-1-one, Hydrazine derivatives | Microwave irradiation | Pyrazole derivatives | Reduced reaction time, increased yield | mdpi.com |
| Acetyl pyrazole, DMF-DMA, Nitrileimines | Microwave irradiation (150 °C, 4-10 min) | Pyrazole derivatives | High efficiency | nih.gov |
| (Hetero)aroyl chlorides, p-bromophenyl acetylene, Hydrazines, Boronic acids | Microwave-assisted Pd-catalyzed four-component reaction | 5-Biarylsubstituted pyrazoles | High fluorescence quantum yields | rsc.orgrsc.org |
Ultrasound-Promoted Synthesis
Ultrasound irradiation is another green chemistry technique that utilizes acoustic energy to enhance chemical reactivity. mdpi.com The phenomenon of acoustic cavitation, the formation, growth, and collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to accelerated reaction rates. mdpi.com
The synthesis of pyrazole derivatives has been shown to benefit from ultrasonic promotion. mdpi.combohrium.comaip.orgbohrium.comnih.gov For instance, the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloro-pyrazol)-4,5-dihydropyrazole derivatives was achieved in good yields and with significantly shorter reaction times under sonication compared to traditional methods. mdpi.com This method is noted for its simplicity, efficiency, and safety. mdpi.com An efficient protocol for the regioselective synthesis of CF3-containing pyrazoles catalyzed by Cu(OTf)2/Et3N under ultrasonic irradiation has also been reported, offering high yields in short reaction times. nih.gov The synthesis of dihydropyrano[2,3-c]pyrazole derivatives has also been successfully carried out using ultrasound irradiation in a one-pot, four-component reaction. bohrium.combohrium.com
| Reactant(s) | Conditions | Product | Advantage | Reference |
| Chalcone-like heteroanalogues, Hydrazines | Sonication, Ethanol (B145695) or Methanol/Acetic acid | 1,3-diaryl-5-(pyrazolyl)-4,5-dihydropyrazoles | Shorter reaction times (2-20 min), good yields (65-80%) | mdpi.com |
| - | Cu(OTf)2/Et3N, Ultrasonic irradiation | CF3-containing pyrazoles | High yields, short reaction times | nih.gov |
| Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl azo-salicylaldehydes | Catalyst-free, Ultrasound irradiation | Azo fused dihydropyrano[2,3-c]pyrazole derivatives | Eco-friendly, efficient, high-yielding | bohrium.com |
Catalyst-Free and Ligand-Free Methodologies
The synthesis of pyrazole derivatives, including thienyl-pyrazoles, without the use of metal catalysts or ligands represents a significant advancement in green chemistry. tsijournals.com These methods often rely on the intrinsic reactivity of the starting materials under specific reaction conditions, such as thermal induction or the use of environmentally benign solvents like water or ethanol. nih.govfrontiersin.org
One common catalyst-free approach involves the [3+2] cycloaddition of a diazo compound to an alkyne. rsc.org For the synthesis of this compound, this could conceptually involve the reaction of a 3-thienyl-substituted alkyne with diazomethane. However, the regioselectivity of such reactions can be a challenge.
A more prevalent catalyst-free method is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine. For instance, reacting 1-(3-thienyl)-1,3-butanedione with hydrazine hydrate at elevated temperatures can yield 5-(3-thienyl)-3-methyl-1H-pyrazole. While this specific example leads to a substituted pyrazole, the underlying principle of cyclocondensation without a catalyst is well-established. mdpi.com
Furthermore, multicomponent reactions (MCRs) performed in green media offer a powerful, catalyst-free route. nih.gov A one-pot reaction between an aromatic aldehyde, a malono derivative (like malononitrile), and a hydrazine derivative in water or ethanol can proceed efficiently at room temperature to produce highly substituted pyrazoles. nih.gov A temperature-controlled, transition-metal-catalyst- and oxidant-free reaction between N-tosylhydrazones and terminal alkynes has also been reported to produce pyrazoles, showcasing a divergent synthesis pathway. nih.gov
Amberlyst-15 Catalysis in Thienyl-Pyrazole Synthesis
Amberlyst-15, a solid acid resin, has emerged as an efficient, recyclable, and heterogeneous catalyst for the synthesis of thienyl-pyrazoles. nih.govniscpr.res.in This method typically involves the [3+2] annulation (cyclization) of thienyl-substituted chalcones (α,β-unsaturated ketones) with hydrazine derivatives. uomphysics.netnih.gov
The general procedure starts with the synthesis of chalcones from a thiophene aldehyde and an acetophenone. nih.gov These chalcones are then reacted with a hydrazine, such as phenylhydrazine hydrochloride or semicarbazide (B1199961) hydrochloride, in the presence of Amberlyst-15. nih.govnih.gov The reaction is often carried out in a solvent like acetonitrile (B52724) at room temperature, offering mild conditions and good to excellent yields. uomphysics.netnih.gov
A key advantage of using Amberlyst-15 is the ease of catalyst separation and reuse. niscpr.res.innih.gov After the reaction, the solid catalyst can be simply filtered off from the reaction mixture, washed, dried, and used in subsequent reactions without significant loss of activity. niscpr.res.innih.gov This contrasts with conventional methods that often use homogeneous acid catalysts like acetic acid, which require reflux conditions and more complex work-up procedures to remove the catalyst. nih.govnih.gov
| Feature | Amberlyst-15 Mediated Method nih.gov | Conventional Method (Acetic Acid) nih.gov |
| Catalyst | Amberlyst-15 (Heterogeneous) | Acetic Acid (Homogeneous) |
| Temperature | Room Temperature | Reflux |
| Reaction Time | Shorter (e.g., 30-60 min) uomphysics.net | Longer |
| Product Yield | Good to Excellent (>4–9% improvement) | Good |
| Work-up | Simple filtration to remove catalyst | Neutralization and extraction |
| Catalyst Reusability | Yes, efficient for several cycles | No |
Regioselective Synthesis Strategies
The synthesis of unsymmetrically substituted pyrazoles like this compound inherently involves the challenge of regioselectivity, as the reaction of an unsymmetrical precursor can lead to two or more positional isomers.
Control of Positional Isomerism in Pyrazole Formation
The most common strategy for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. mdpi.comijpsjournal.com When an unsymmetrical 1,3-dicarbonyl substrate, such as 1-(thiophen-3-yl)butane-1,3-dione, reacts with hydrazine, two regioisomers can be formed: 3-methyl-5-(thiophen-3-yl)-1H-pyrazole and 5-methyl-3-(thiophen-3-yl)-1H-pyrazole.
The control of this positional isomerism depends heavily on the reaction conditions and the nature of the substituents. mdpi.com The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The relative electrophilicity of the carbonyl groups plays a crucial role; typically, the less sterically hindered or more electronically activated carbonyl group is attacked preferentially. For instance, in the reaction of arylhydrazines with 1,3-diketones substituted with a trifluoromethyl group, high regioselectivity is often observed. mdpi.com
Another approach to achieve regioselectivity is through 1,3-dipolar cycloaddition reactions. thieme.dethieme.de The reaction of nitrile imines (generated in situ from hydrazonyl chlorides) with alkynes can be highly regioselective. thieme.de To synthesize this compound, one could use a 3-thienyl-substituted alkyne, where electronic and steric factors on the alkyne would direct the regiochemical outcome of the cycloaddition. acs.org Similarly, the condensation of hydrazines with ynone trifluoroborates provides regioselective access to pyrazole 5-trifluoroborates, which can be further functionalized. acs.org
Studies on N-phenylcarboxamides have shown that the position of substituents on the thienyl ring significantly impacts biological activity, underscoring the importance of regiocontrol. nih.gov For example, N-(2-substituted-3-thienyl)carboxamide and N-(4-substituted-3-thienyl)carboxamide showed similar activity to their phenyl analogues, while the N-(3-substituted-2-thienyl)carboxamide isomer was less active, highlighting that the 3-thienyl scaffold can act as a bioisostere for a phenyl ring. nih.gov
Stereochemical Considerations in Synthesis
The core this compound molecule is an achiral, aromatic heterocycle, and therefore, stereochemical considerations are not relevant to the final planar ring structure itself. However, stereochemistry becomes a critical factor when synthesizing derivatives with stereocenters on substituents attached to the pyrazole or thienyl rings, or during the synthesis of non-aromatic precursors like pyrazolines.
Pyrazolines, the dihydro derivatives of pyrazoles, contain stereocenters and their synthesis often involves diastereoselective or enantioselective steps. researchgate.net For example, the cyclocondensation of chalcones with hydrazines first forms pyrazolines, which may then be oxidized to pyrazoles. researchgate.net If the pyrazoline intermediate has substituents at positions 4 and 5, cis/trans isomers can be formed. The stereochemistry of these intermediates can be influenced by the reaction conditions and catalysts used. While the subsequent aromatization to a pyrazole removes these stereocenters, controlling the stereochemistry of intermediates can be crucial in complex total synthesis pathways.
Derivatization and Functionalization Strategies
Once the this compound scaffold is synthesized, it can be further modified to introduce various functional groups, which is a common strategy in medicinal chemistry to modulate biological activity.
Introduction of Substituents on the Pyrazole Ring
The pyrazole ring offers several positions for functionalization: the N1-position (if unsubstituted) and the C4-position.
Modifications of the Thienyl Moiety
Modifications to the thienyl group of this compound are instrumental in creating a diverse range of derivatives. These modifications can influence the electronic properties and steric profile of the molecule, leading to new compounds with unique characteristics.
One common approach involves electrophilic substitution reactions on the thiophene ring. For instance, bromination of the thienyl moiety can be achieved to produce compounds like (4-bromo-3-thienyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone and (2-bromo-3-thienyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone. nih.gov These brominated intermediates can then serve as precursors for further functionalization through cross-coupling reactions.
Another modification strategy involves the use of substituted thienyl building blocks in the initial pyrazole synthesis. For example, reacting a chalcone-type compound bearing a substituted thiophene with phenyl hydrazine hydrochloride can yield pyrazoles with a modified thienyl group. nih.gov The regioselectivity of the reaction of various β-aminoenones with different monoalkyl-, acetyl-, and methoxycarbonylhydrazines has also been studied to produce thiophene-substituted pyrazoles. nih.gov
Furthermore, Vilsmeier-Haack reaction conditions on hydrazones can be employed to synthesize 1,3-disubstituted-1H-pyrazole-4-carbaldehydes, which can then be reacted with aminothiophene derivatives to incorporate a modified thienyl moiety. nih.gov The use of trichloromethyl enones as starting materials also allows for the synthesis of pyrazoles with a 2-thienyl substituent. acs.org
| Starting Material | Reagent(s) | Product | Reference |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | 4-Bromo-3-thiophenecarbonyl chloride | (4-Bromo-3-thienyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone | nih.gov |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | 2-Bromo-3-thiophenecarbonyl chloride | (2-Bromo-3-thienyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone | nih.gov |
| Thiophene-containing chalcone | Phenyl hydrazine hydrochloride | Pyrazole with substituted thiophene | nih.gov |
| Hydrazones | Vilsmeier-Haack reagent, 2-amino-5-(2,4-dichlorophenyl)thiophene-3-carbonitrile | Pyrazole with substituted thiophene | nih.gov |
| Trichloromethyl enone | Arylhydrazine hydrochloride | 1-Aryl-5-(2-thienyl)-3-(trichloromethyl)-1H-pyrazole | acs.org |
Synthesis of Fused Ring Systems Incorporating this compound
The fusion of additional heterocyclic rings onto the this compound scaffold leads to the formation of complex, polycyclic systems. These intricate structures are of significant interest in the development of novel materials and compounds with unique properties.
A key strategy for constructing fused systems involves the intramolecular cyclization of appropriately functionalized this compound derivatives. For example, starting from 3-methyl-1-phenyl-2-pyrazolin-5-one and a suitable o-halo-arenecarbonyl chloride, such as one derived from thiophene, a subsequent intramolecular substitution reaction can lead to the formation of thieno[3',2':5,6]pyrano[2,3-c]pyrazol-4(1H)-one systems. nih.gov This approach can be extended to create more complex fused structures like thieno[3'',2'':4',5']thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-one. nih.gov
Another method involves the reaction of a hydrazone of a pyrazole derivative with reagents that can form a new ring. For instance, the reaction of 1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide with various reagents can lead to fused systems. researchgate.net
The reaction of (E)-5-amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrile with triethylorthoformate and subsequent reactions can lead to the formation of pyrazolo[4,3-e] nih.govCurrent time information in Bangalore, IN.acs.orgtriazolo[1,5-c]pyrimidine derivatives. scirp.org Similarly, pyridothienopyrimidine derivatives incorporating a pyrazole ring can be synthesized, which can then undergo further reactions to create more complex fused systems. acs.org
| Starting Material | Reagent(s) | Fused Ring System | Reference |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one, 3-chlorothiophene-2-carbonyl chloride | 1) Ca(OH)₂, dioxane; 2) NaH, DMF | Thieno[3',2':5,6]pyrano[2,3-c]pyrazol-4(1H)-one | nih.gov |
| 3-Methyl-1-phenyl-2-pyrazolin-5-one, 3-chlorothieno[2,3-b]thiophene-2-carbonyl chloride | 1) Ca(OH)₂, dioxane; 2) NaH, DMF | Thieno[3'',2'':4',5']thieno[2',3':5,6]pyrano[2,3-c]pyrazol-4(1H)-one | nih.gov |
| (E)-5-Amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrile | Triethylorthoformate, hydrazine hydrate, diethyl dicarbonate | Pyrazolo[4,3-e] nih.govCurrent time information in Bangalore, IN.acs.orgtriazolo[1,5-c]pyrimidine | scirp.org |
| 4-Hydrazinyl-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Diethyl ethoxymethylenemalonate | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinyl-pyrazole | acs.org |
Preparation of Bis-pyrazoles and Pyrazole Hybrids
The synthesis of molecules containing two or more pyrazole units (bis-pyrazoles) or pyrazole moieties linked to other heterocyclic systems (pyrazole hybrids) has garnered considerable attention. These compounds offer the potential for enhanced or combined properties arising from the individual components.
Bis-pyrazoles can be synthesized through various methods. One approach involves the reaction of a compound containing two reactive sites with a pyrazole precursor. For example, 4,4'-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives can be synthesized from an aromatic dialdehyde (B1249045) and two equivalents of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. ekb.eg Another method involves the condensation of bis-β-diketones with hydrazine. researchgate.net
Pyrazole hybrids, on the other hand, are constructed by linking a pyrazole ring to a different heterocyclic system. A prominent method for creating such hybrids is through cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is widely used to link a pyrazole-containing azide (B81097) with a terminal alkyne attached to another heterocycle, forming a triazole-pyrazole hybrid. beilstein-journals.org This method is versatile and allows for the facile N-functionalization of the pyrazole before attaching the triazole unit. beilstein-journals.org
The reaction of 1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide with various electrophiles can also lead to the formation of pyrazole hybrids, such as those containing thiazolidinone or thiazole (B1198619) rings. researchgate.net
| Synthetic Strategy | Example Precursors | Product Type | Reference |
| Condensation | Aromatic dialdehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Bis-pyrazole | ekb.eg |
| Condensation | Bis-β-diketone, hydrazine | Bis-pyrazole | researchgate.net |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Pyrazolyl azide, terminal alkyne-functionalized heterocycle | Triazole-pyrazole hybrid | beilstein-journals.org |
| Reaction of carbohydrazide (B1668358) with electrophiles | 1-Phenyl-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide, ethyl bromoacetate | Pyrazole-thiazolidinone hybrid | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques for 5 3 Thienyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed structure of 5-(3-Thienyl)-1H-pyrazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, NMR provides unambiguous evidence of the molecular framework.
Proton NMR (¹H NMR) for Elucidation of Proton Environments
Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) provide critical information about the electronic environment and connectivity of the protons.
The spectrum is expected to show signals corresponding to the pyrazole (B372694) ring protons, the thienyl ring protons, and the pyrazole N-H proton. The thienyl protons typically appear as multiplets or doublets of doublets, reflecting their coupling with adjacent protons on the thiophene (B33073) ring. The pyrazole ring protons at positions 3 and 4 will appear as distinct signals, with their chemical shifts influenced by the adjacent nitrogen atoms and the thienyl substituent. The N-H proton of the pyrazole ring is often observed as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrazole N-H | 12.0 - 13.5 | Broad Singlet | N/A |
| Thienyl H-2' | 7.5 - 7.8 | Doublet of Doublets | J ≈ 2.9, 1.2 Hz |
| Thienyl H-5' | 7.4 - 7.6 | Doublet of Doublets | J ≈ 5.0, 2.9 Hz |
| Pyrazole H-3 | 7.6 - 7.9 | Doublet | J ≈ 2.0 - 2.5 Hz |
| Thienyl H-4' | 7.2 - 7.4 | Doublet of Doublets | J ≈ 5.0, 1.2 Hz |
| Pyrazole H-4 | 6.4 - 6.6 | Doublet | J ≈ 2.0 - 2.5 Hz |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. For N-unsubstituted pyrazoles, the position of the thienyl substituent at C-5 significantly influences the chemical shifts of the pyrazole ring carbons due to tautomerism cdnsciencepub.com. In solution, the tautomeric equilibrium affects the observed chemical shifts, providing an average representation of the two forms.
The spectrum will display signals for the four carbons of the thienyl ring and the three carbons of the pyrazole ring. The carbon attached to the sulfur atom (C-2' and C-5') and the carbons of the pyrazole ring (C-3, C-4, C-5) will have characteristic chemical shifts. A study of various 3(5)-substituted pyrazoles showed that substituents with negative Hammett σm constants prefer the 5-position, which is relevant for the thienyl group cdnsciencepub.com. The carbon C-5, directly bonded to the thienyl group, is expected to be significantly shielded compared to C-3 cdnsciencepub.com.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrazole C-3 | ~135 |
| Pyrazole C-5 | ~142 |
| Thienyl C-2' | ~122 |
| Thienyl C-3' (ipso) | ~138 |
| Thienyl C-4' | ~127 |
| Thienyl C-5' | ~126 |
| Pyrazole C-4 | ~103 |
Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen Atom Characterization
Nitrogen-15 NMR (¹⁵N NMR) provides direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The pyrazole moiety contains two distinct nitrogen atoms: a "pyrrole-like" nitrogen (N-1), which is protonated, and a "pyridine-like" nitrogen (N-2), which is not.
These two nitrogens exhibit significantly different chemical shifts. Based on data for the parent pyrazole molecule and its derivatives, the N-1 ("pyrrole-like") nitrogen is expected to resonate further upfield (lower ppm value), while the N-2 ("pyridine-like") nitrogen will appear downfield (higher ppm value) nih.govspectrabase.comspectrabase.com. This difference is a key spectroscopic signature of the pyrazole ring system.
Table 3: Predicted ¹⁵N NMR Spectral Data for this compound
| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm, relative to CH₃NO₂) |
|---|---|
| N-1 (Pyrrole-like, -NH-) | -160 to -170 |
| N-2 (Pyridine-like, -N=) | -115 to -125 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Structural Confirmation
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's constitution.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the thiophene ring (H-2'/H-4', H-4'/H-5') and between the H-3 and H-4 protons of the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., pyrazole H-4 to C-4).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. Key expected correlations include the pyrazole N-H proton to carbons C-5 and C-3, confirming the pyrazole ring structure. Additionally, correlations from the thienyl protons to the pyrazole C-5 would solidify the connection point between the two rings nih.govsemanticscholar.org.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly coupled through bonds. NOESY/ROESY can help confirm the regiochemistry by showing spatial proximity between protons on the thienyl ring (e.g., H-2' or H-4') and the H-4 proton of the pyrazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecular formula is C₇H₆N₂S, corresponding to a monoisotopic mass of approximately 150.03 Da.
In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺•) at m/z 150. The fragmentation of pyrazoles is well-documented and typically involves characteristic losses. A primary fragmentation pathway for the pyrazole ring is the cleavage and loss of a molecule of hydrogen cyanide (HCN, 27 Da), leading to a significant fragment ion. The thiophene ring may fragment through the loss of a thioformyl (B1219250) radical (•CHS, 45 Da) or cyclopropenyl cation fragments.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 150 | [C₇H₆N₂S]⁺• (Molecular Ion) | N/A |
| 123 | [M - HCN]⁺• | HCN |
| 105 | [M - •CHS]⁺ | •CHS |
| 83 | [C₄H₃S]⁺ (Thienyl cation) | C₃H₃N₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring. The C-H stretching vibrations of both the aromatic pyrazole and thiophene rings are expected just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain absorptions corresponding to the C=C and C=N stretching vibrations within the aromatic rings mdpi.combibliomed.orgresearchgate.net. The C-S stretching vibration from the thiophene ring typically appears as a weaker band in the fingerprint region.
Table 5: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3300 | N-H Stretch | Pyrazole Ring |
| 3050 - 3150 | Aromatic C-H Stretch | Pyrazole & Thiophene Rings |
| 1500 - 1600 | C=N Stretch | Pyrazole Ring |
| 1400 - 1550 | C=C Stretch | Pyrazole & Thiophene Rings |
| 800 - 900 | C-H Out-of-plane Bending | Thiophene Ring |
| 650 - 750 | C-S Stretch | Thiophene Ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that correspond to specific electronic transitions.
For pyrazole and its derivatives, the UV absorption spectrum typically displays a strong band between 200–240 nm. nih.gov This absorption is attributed to π–π* electronic transitions, which are characteristic of aromatic systems. nih.gov In the case of pyrazole itself, the absorption maximum is observed at 203 nm. nih.gov The presence of the thienyl group attached to the pyrazole ring in this compound is expected to influence the position and intensity of these absorption bands due to conjugation effects. The extended π-system can lead to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. uobabylon.edu.iq
| Compound | Absorption Maximum (λmax) | Type of Transition |
|---|---|---|
| Pyrazole | 203 nm | π–π* |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. nih.gov This technique has been instrumental in elucidating the precise molecular geometry, conformation, and intermolecular interactions of pyrazole derivatives. nih.govresearchgate.net
For instance, in the crystal structure of a related compound, 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the central pyrazole ring was found to adopt a twisted conformation. nih.gov The analysis of crystallographic data allows for the precise determination of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's structure. nih.gov
The relative orientation of the thienyl and pyrazole rings is a key conformational feature of this compound. This is described by the dihedral angle between the planes of the two rings. In similar structures, such as 3-(thiophen-2-yl)-5-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, the mean plane of the pyrazole ring forms a dihedral angle of 7.19 (12)° with the attached thiophene ring. researchgate.netnih.gov This near-coplanarity suggests a degree of electronic communication between the two heterocyclic systems. The specific conformation adopted in the solid state is a result of minimizing steric hindrance while maximizing stabilizing intermolecular interactions.
| Compound Feature | Parameter | Value | Reference |
|---|---|---|---|
| Dihedral Angle | Pyrazole Ring vs. Thiophene Ring | 7.19 (12)° | researchgate.netnih.gov |
In the solid state, molecules of this compound are held together by a network of non-covalent interactions. Hydrogen bonding is a particularly important interaction for 1H-pyrazoles, which possess both a hydrogen bond donor (the N-H group) and acceptor sites (the nitrogen atoms). researchgate.net These interactions can lead to the formation of various supramolecular assemblies, such as dimers, trimers, tetramers, and catemers (chains). researchgate.net
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the empirical formula of the synthesized compound. For derivatives of this compound, elemental analysis results are often presented to validate the successful synthesis and purity of the compounds. amazonaws.com For example, the calculated elemental composition for a related pyridylpyrazole acid derivative, C19H12BrCl4N5OS, was C 39.34%, H 2.08%, and N 12.07%, which was in close agreement with the found values of C 39.62%, H 2.65%, and N 11.91%. amazonaws.com
Thermal Analysis (Thermogravimetric Analysis - TGA)
For pyrazole-derived polymers, TGA has been used to investigate their thermal degradation kinetics. nih.govresearchgate.net For instance, the initial decomposition temperature of poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) was found to vary from 216.3 °C to 243.5 °C depending on the heating rate. nih.govresearchgate.net Such studies are crucial for determining the temperature range in which a compound is stable and for understanding its degradation pathways.
Computational and Theoretical Studies of 5 3 Thienyl 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules. eurasianjournals.com For pyrazole (B372694) derivatives, DFT calculations provide a detailed understanding of their geometry, electronic properties, and reactivity. jst.go.jp
Geometry optimization of 5-(3-thienyl)-1H-pyrazole using DFT methods, such as B3LYP with a 6-31+G(d) basis set, helps in determining the most stable three-dimensional conformation of the molecule. jst.go.jp These calculations provide precise bond lengths and angles. The analysis of the electronic structure reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.
Studies on related thienyl-pyrazole structures have confirmed that the optimized geometry from DFT calculations shows good agreement with experimental data from X-ray crystallography. mdpi.comresearchgate.net The planarity and dihedral angles between the pyrazole and thienyl rings are key parameters determined through these calculations. researchgate.net
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. numberanalytics.com
For pyrazole derivatives, the HOMO and LUMO are typically composed of p atomic orbitals, and the electronic transitions are mainly π → π* and n → π*. mdpi.com A smaller HOMO-LUMO gap suggests higher chemical reactivity. In one study on a related pyrazole derivative, the HOMO-LUMO gap was theoretically estimated to be around 2.4 to 2.8 eV. researchgate.net
Table 1: Frontier Molecular Orbital Energies for a Related Pyrazole Derivative
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -2.5 |
| Energy Gap (ΔE) | 3.7 |
Note: Data is illustrative and based on general findings for similar pyrazole structures. Actual values for this compound may vary.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. derpharmachemica.com The MEP map illustrates the charge distribution and is color-coded to show regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack).
In pyrazole derivatives, the regions around the nitrogen atoms of the pyrazole ring typically exhibit negative electrostatic potential, making them susceptible to electrophilic attack. nih.gov The hydrogen atom attached to the nitrogen often shows a positive potential. oup.com MEP analysis of similar thienyl-pyrazole compounds has been used to understand intermolecular interactions and reactive sites. nih.goviucr.org
Mulliken population analysis is a method for estimating the partial atomic charges within a molecule. wikipedia.org This analysis provides insights into the electronic distribution and can help in understanding the electrostatic interactions of the molecule. researchgate.net The charge on each atom is calculated based on the distribution of electrons in the molecular orbitals. wikipedia.org
In thiophene (B33073) derivatives, the sulfur atom in the thienyl ring typically carries a negative charge. tandfonline.com The distribution of charges can be influenced by the various substituents on the pyrazole and thiophene rings. semanticscholar.org
Table 2: Illustrative Mulliken Atomic Charges for Atoms in a Thienyl-Pyrazole System
| Atom | Charge (a.u.) |
|---|---|
| S (Thiophene) | -0.65 |
| N (Pyrazole) | -0.15 |
| C (adjacent to S) | 0.53 |
Note: These values are representative and derived from studies on similar structures. semanticscholar.org The actual charges for this compound would require specific calculation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. eurasianjournals.com These simulations provide insights into conformational changes, molecular flexibility, and interactions with other molecules, such as solvents or biological targets. rsc.org
For pyrazole derivatives, MD simulations have been employed to explore their binding modes with proteins and to understand the stability of these interactions. tandfonline.comacs.orgnih.gov These simulations can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for the biological activity of these compounds. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the chemical structure of a series of compounds with their biological activity. msjonline.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. acs.org
Both 2D- and 3D-QSAR studies have been successfully applied to various pyrazole derivatives to understand the structural requirements for their biological activities, such as anti-inflammatory or enzyme inhibitory effects. msjonline.orgacs.orgshd-pub.org.rswiley.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build the correlation. The insights gained from QSAR can guide the design of more potent and selective pyrazole-based compounds. wiley.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the structural basis of ligand-protein interactions and for screening virtual libraries of compounds to identify potential drug candidates.
Molecular docking studies have been employed to investigate the interaction of thienyl-pyrazole derivatives with various protein targets, revealing key binding modes and affinities that are believed to underpin their biological activities.
One significant target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key regulator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. ekb.egekb.eg A novel thienyl-pyrazole derivative, identified as compound 3 in one study, was evaluated for its inhibitory activity against VEGFR-2. ekb.eg The docking simulation, performed against the VEGFR-2 active site (PDB ID: 4ASD), aimed to elucidate the binding interactions and affinity. ekb.eg This compound demonstrated good inhibitory efficiency against VEGFR-2, with an IC50 value of 0.223 ± 0.01μM, compared to the reference drug sorafenib (B1663141) (IC50 = 0.041 ± 0.002μM). ekb.eg The study suggested that hybridizing a 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole scaffold with an amino-substituted pyridine (B92270) moiety resulted in significant cytotoxic and VEGFR-2 inhibitory activity. ekb.eg
Another protein of interest is Phospholipase A2 (PLA2) , an enzyme involved in inflammatory processes by hydrolyzing phospholipids (B1166683) to produce arachidonic acid. uomphysics.netsemanticscholar.org A derivative, 5-(2,5-dimethyl-3-thienyl)-1H-pyrazole-3-carboxamide, was identified as an inhibitor of secretory Phospholipase A2 (sPLA2). semanticscholar.org Docking analysis revealed that the terminal amide group of the compound forms hydrogen bonds with the amino acid residues Asp47A and His46A in the PLA2 active site. semanticscholar.org Additionally, a hydrophobic interaction was observed between the thienyl-pyrazole core and the Leu5A residue. semanticscholar.org
Similarly, studies on other thienyl-pyrazole carboxamides against Vipera russelli PLA2 showed that potent inhibitors bind to an allosteric site on the enzyme, distinct from the substrate-binding site. uomphysics.net
The antioxidant potential of thienyl-pyrazoles has been linked to interactions with Catalase . Molecular docking studies indicated that these compounds exhibit good antioxidant activity through π-π stacking interactions with Tryptophan (Try337) and Phenylalanine (Phe140) residues of the enzyme. researchgate.net One of the most active compounds, 5h, was shown to be deeply embedded in the active site of Catalase (PDB ID: 2CAG). researchgate.netresearchgate.net
Table 1: Summary of Molecular Docking Interactions for Thienyl-Pyrazole Derivatives
| Compound/Derivative | Protein Target (PDB ID) | Binding Affinity/Activity | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Thienyl-pyrazole derivative (Compound 3) | VEGFR-2 (4ASD) | IC50 = 0.223 µM ekb.eg | Not specified | Not specified |
| 5-(2,5-dimethyl-3-thienyl)-1H-pyrazole-3-carboxamide | Phospholipase A2 | Not specified | Asp47A, His46A, Leu5A semanticscholar.org | Hydrogen bonding, Hydrophobic |
| Thienyl-pyrazole derivative (Compound 5h) | Catalase (2CAG) | Good antioxidant activity researchgate.net | Try337, Phe140 researchgate.net | π-π stacking |
Beyond docking with known proteins, computational methods can predict a wide range of potential biological targets for a given compound. This "target fishing" or "target prediction" approach is valuable for identifying new therapeutic applications (drug repurposing) and understanding off-target effects. nih.govresearchgate.net
Tools like SwissTargetPrediction operate by comparing the 2D and 3D structure of a query molecule to a large database of known active compounds. researchgate.netnih.gov Based on the principle of molecular similarity—that structurally similar molecules are likely to have similar biological activities—the server predicts a list of probable protein targets. researchgate.net
For various pyrazole derivatives, these in silico predictions have been carried out to identify potential targets related to cancer and other diseases. nih.govnih.gov For instance, a study on a broad set of synthesized pyrazole compounds used the SwissTargetPrediction server to suggest likely protein interactions. nih.govresearchgate.net The predictions for all 25 tested compounds indicated molecular interaction similarities with a range of human proteins, including enzymes, G-protein coupled receptors, and kinases, which are often implicated in cancer and hyperpigmentation disorders. nih.gov
In another example, the SwissTargetPrediction server was used to forecast the biological activity of pyrazole derivatives, which suggested they possess kinase inhibitory and anti-cancer properties, leading to subsequent docking studies against specific targets like CDC7 kinase. nih.gov These prediction methods serve as a crucial first step, generating hypotheses that can be tested and validated through targeted in vitro assays and specific docking simulations. researchgate.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
The pharmacokinetic and toxicological properties of a potential drug molecule are critical for its success. In silico ADMET prediction provides an early assessment of a compound's viability, helping to identify potential liabilities before committing to expensive and time-consuming experimental studies. nih.govresearchgate.net
Studies on novel thienyl-pyrazoles have incorporated ADMET analysis to evaluate their drug-like properties. researchgate.net Computational tools are used to predict a range of parameters, including aqueous solubility, blood-brain barrier (BBB) penetration, gastrointestinal (GI) absorption, and potential for inhibiting key metabolic enzymes like cytochrome P450. researchgate.netnih.gov
For a series of newly synthesized thienyl-pyrazoles designed as antioxidants, ADME/Tox predictions were performed to assess their potential as lead compounds. researchgate.net Similarly, comprehensive in silico ADMET predictions were conducted for a range of substituted pyrazole derivatives investigated for anti-skin cancer and anti-tyrosinase activity. nih.govresearchgate.net
The results of these predictions are often evaluated against established rules for drug-likeness, such as Lipinski's rule of five, which helps to forecast if a compound possesses properties that would make it a likely orally active drug in humans. In silico ADMET analysis of various pyrazole and thiazole (B1198619) derivatives has been used to validate their potential for oral bioavailability. researchgate.netnih.gov
Table 2: Predicted ADMET Properties for Representative Pyrazole Derivatives
| Property | Prediction | Implication |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | High researchgate.net | Good potential for oral absorption. |
| Blood-Brain Barrier (BBB) Permeant | No researchgate.net | Less likely to cause central nervous system side effects. |
| Distribution | ||
| P-glycoprotein (P-gp) Substrate | No researchgate.net | Not likely to be actively effluxed from cells by P-gp. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes/No (Varies) researchgate.net | Potential for drug-drug interactions depends on the specific derivative. |
| Excretion | ||
| Total Clearance | Varies | Influences dosing frequency and accumulation. |
| Toxicity | ||
| AMES Toxicity | No acs.org | Predicted to be non-mutagenic. |
| Hepatotoxicity | No acs.org | Low predicted risk of liver damage. |
Biological and Pharmacological Activities of 5 3 Thienyl 1h Pyrazole Derivatives
Antimicrobial Activities
The fusion of pyrazole (B372694) and thiophene (B33073) rings has been a strategic approach in the development of novel antimicrobial agents. These derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.
Antibacterial Efficacy
Derivatives of 5-(3-thienyl)-1H-pyrazole have been investigated for their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit notable antibacterial effects, although their efficacy can vary depending on the specific substitutions on the pyrazole and thiophene rings.
Research into pyrazole derivatives has highlighted their potential as antibacterial agents. For instance, certain pyrazole-containing compounds have demonstrated moderate to high antibacterial activity against a range of human pathogenic bacterial strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. The mechanism of action for pyrazole-based antibacterials can involve the inhibition of essential metabolic pathways, such as DNA gyrase, protein synthesis, and peptidoglycan synthesis.
While specific data for a wide range of this compound derivatives is still emerging, studies on related pyrazole-thiazole hybrids containing a thiophene moiety have shown promising results. For example, some of these compounds displayed antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 1.9 to 3.9 µg/mL. nih.gov Other research on pyrazole derivatives has reported MIC values as low as 4 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov Thiazolidinone-clubbed pyrazoles have shown moderate activity against E. coli with an MIC of 16 µg/mL. nih.gov
Table 1: Antibacterial Efficacy of Selected Pyrazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-Thiazole Hybrids | S. aureus | 1.9 - 3.9 | nih.gov |
| Tethered Thiazolo-Pyrazole Derivatives | MRSA | 4 | nih.gov |
| Thiazolidinone-Clubbed Pyrazoles | E. coli | 16 | nih.gov |
| Imidazo-Pyridine Substituted Pyrazoles | E. coli, P. aeruginosa | <1 | nih.gov |
Antifungal Efficacy
The antifungal potential of this compound derivatives has also been a subject of scientific investigation. These compounds have been evaluated against various fungal pathogens that can cause infections in humans.
Studies on pyrazole derivatives have shown their effectiveness against fungal species such as Candida albicans and Aspergillus niger. The mechanism of antifungal action for some pyrazole-containing compounds is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.
While extensive data specifically for this compound derivatives is limited, research on broader classes of pyrazole and thiophene-containing compounds indicates their potential. For instance, certain pyrazole derivatives have been reported to exhibit antifungal activity against C. albicans. benthamscience.com The combination of thiophene and pyrazole moieties in a single molecule is a strategy employed to enhance antifungal potency.
Table 2: Antifungal Efficacy of Selected Pyrazole Derivatives
| Compound Type | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Pyrazole Derivatives | C. albicans | Active | benthamscience.com |
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health issue, necessitating the development of new therapeutic agents. Pyrazole-containing compounds have emerged as a promising area of research for novel antitubercular drugs.
Several studies have demonstrated the potential of pyrazole derivatives to inhibit the growth of M. tuberculosis. For example, a series of N-aryl-1,4-dihydropyridines bearing a 1H-pyrazole ring was evaluated for antitubercular activity, with one compound showing a very low MIC value of 0.02 µg/mL against M. tuberculosis H37Rv, making it more potent than the first-line drug isoniazid. nih.gov Another study identified a nitroso-containing pyrazole derivative, NSC 18725, as a potent inhibitor with an MIC value of 0.3125 µM. nih.gov The structure-activity relationship studies of this compound highlighted the importance of the pyrazole ring and specific substitutions for its antimycobacterial activity. nih.gov
Table 3: Antitubercular Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain | MIC | Reference |
|---|---|---|---|
| N-aryl-1,4-dihydropyridine with 1H-pyrazole | M. tuberculosis H37Rv | 0.02 µg/mL | nih.gov |
| NSC 18725 (nitroso pyrazole derivative) | M. tuberculosis | 0.3125 µM | nih.gov |
Anti-inflammatory Activities
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2).
The pyrazole scaffold is a core component of several well-known anti-inflammatory drugs, such as celecoxib (B62257). nih.gov The presence of a thiophene ring in conjunction with the pyrazole moiety can modulate the anti-inflammatory activity.
In vivo Models (e.g., Carrageenan-Induced Edema)
The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for acute anti-inflammatory activity. Several studies have utilized this model to evaluate the efficacy of pyrazole derivatives.
In this model, the injection of carrageenan into the rat's paw induces an inflammatory response characterized by edema. The administration of an anti-inflammatory agent can reduce the swelling, and the percentage of inhibition is a measure of its activity. Research on pyrazole derivatives has shown significant inhibition of carrageenan-induced edema. For instance, some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles have been synthesized and shown to be potent anti-inflammatory agents in this model. sciencescholar.us
Table 4: Anti-inflammatory Activity of Selected Pyrazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound Type | Inhibition of Edema (%) | Reference |
|---|---|---|
| 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles | Potent | sciencescholar.us |
Enzyme Inhibition (e.g., COX-2 Inhibition)
Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation and is a key target for anti-inflammatory drugs. Selective COX-2 inhibitors are designed to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
The pyrazole ring is a key pharmacophore in many selective COX-2 inhibitors. sciencescholar.us Studies have shown that derivatives of 1,5-diaryl pyrazole can exhibit potent and selective COX-2 inhibitory activity. nih.gov The design of novel pyrazole derivatives often aims to optimize their interaction with the active site of the COX-2 enzyme. For example, some 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles have been identified as selective COX-2 inhibitors with significant anti-inflammatory effects. sciencescholar.us
Table 5: COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound Type | Activity | Reference |
|---|---|---|
| 1,5-Diaryl Pyrazole Derivatives | Potent and selective COX-2 inhibitors | nih.gov |
| 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles | Selective COX-2 inhibitors | sciencescholar.us |
Anticancer and Cytotoxic Activities
Derivatives of this compound have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a variety of human cancer cell lines. mdpi.comnih.gov Their mechanisms of action are multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymes that regulate cell growth and proliferation. mdpi.comnih.gov
Cell Line Specificity (e.g., MCF-7, HCT-116, NCI-H23)
The anticancer efficacy of thienyl-pyrazole derivatives has been evaluated against several human cancer cell lines, revealing potent and sometimes selective activity.
For instance, a novel series of thienyl-pyrazole derivatives demonstrated significant antiproliferative effects against human colon (HCT-116), mammary gland (MCF-7), and prostate (PC-3) cancer cell lines. One notable compound from this series, referred to as compound 3 , was particularly effective. It showed superior activity against MCF-7 and PC-3 cells compared to the reference drug sorafenib (B1663141). Specifically, its activity was 2.1-fold higher against the MCF-7 breast cancer cell line (IC₅₀ = 3.36 µM) and 1.2-fold higher against the PC-3 prostate cancer cell line (IC₅₀ = 9.58 µM). The same compound also displayed considerable activity against the HCT-116 colon cancer cell line with an IC₅₀ value of 7.41 µM.
In another study, a unique thieno[2,3-c]pyrazole derivative, Tpz-1 , showed consistent and potent cell-killing activity at low micromolar concentrations (ranging from 0.19 µM to 2.99 µM) across a broad panel of 17 human cancer cell lines. mdpi.com Furthermore, a separate class of pyrazole derivatives demonstrated exceptional anti-proliferative activity across a full panel of 60 National Cancer Institute (NCI) cell lines, with one derivative showing a mean growth inhibition of 96.47%. nih.gov
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
|---|---|---|---|---|---|
| Compound 3 | MCF-7 | Breast | 3.36 | Sorafenib | 7.26 |
| Compound 3 | HCT-116 | Colon | 7.41 | Sorafenib | - |
| Compound 3 | PC-3 | Prostate | 9.58 | Sorafenib | - |
| Tpz-1 | Potent activity (0.19 µM to 2.99 µM) against 17 different human cancer cell lines |
Apoptotic Activity
A primary mechanism through which thienyl-pyrazole derivatives exert their anticancer effects is the induction of apoptosis, a form of programmed cell death. This process is crucial for eliminating cancerous cells in a controlled manner.
The thieno[2,3-c]pyrazole derivative Tpz-1 was found to trigger apoptosis by causing the translocation of phosphatidylserine (B164497) to the outer leaflet of the cell plasma membrane, a key hallmark of this process. mdpi.com Further investigation revealed that its mechanism involves the activation of caspases-3/7, which are critical executioner enzymes in the apoptotic pathway. mdpi.com
Other pyrazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.gov Mechanistic studies of pyrazole-containing compounds have demonstrated that they can induce apoptosis by upregulating pro-apoptotic proteins like BAX and p53, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to mitochondrial depolarization and the activation of the caspase cascade, culminating in cell death. nih.gov
Kinase Inhibition (e.g., EGFR, CDK2, p38MAPK)
Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. The dysregulation of kinase activity is a common feature of many cancers, making them prime targets for therapeutic intervention. Thienyl-pyrazole derivatives have been identified as potent inhibitors of several key kinases. mdpi.comnih.gov
EGFR and VEGFR-2 Inhibition: A series of 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives were identified as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. One compound, 6g , demonstrated potent inhibitory activity against the EGFR-overexpressing A549 human lung cancer cell line with an IC₅₀ of 9.68 µM. The anticancer activity of other thienyl-pyrazole derivatives has been linked to the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), another crucial tyrosine kinase involved in tumor angiogenesis. frontiersin.org
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle. A series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. Several compounds exhibited strong inhibition, with IC₅₀ values as low as 0.96 µM. nih.gov
p38 MAPK Activity Modulation: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and is often dysregulated in cancer. mdpi.com The thienopyrazole derivative Tpz-1 was found to modulate this pathway by reducing the phosphorylation of p38. mdpi.com While many pyrazole urea-based compounds are known potent inhibitors of p38 MAP kinase, the thienopyrazole Tpz-1 demonstrates a more nuanced interaction by altering its phosphorylation state as part of a broader impact on MAP kinase signaling pathways. mdpi.com
| Compound Class | Target Kinase | Key Findings |
|---|---|---|
| Thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole derivatives (e.g., 6g) | EGFR | Potent inhibition with IC₅₀ of 9.68 µM against A549 cells. |
| Thienyl-pyrazole derivatives | VEGFR-2 | Good inhibitory efficiency, contributing to anticancer activity. |
| Novel pyrazole derivatives | CDK2 | Strong inhibition with IC₅₀ values ranging from 0.96 µM to 3.82 µM. |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | p38 MAPK | Reduced phosphorylation of p38 as part of its anticancer mechanism. |
Antioxidant Activities
In addition to their anticancer properties, thienyl-pyrazole derivatives have demonstrated significant potential as antioxidant agents. Antioxidants are crucial for neutralizing harmful free radicals, which can cause oxidative damage to cells and contribute to various diseases, including cancer.
Free Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical)
The antioxidant capacity of novel thienyl-pyrazoles has been quantified using standard in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays.
In one study, two compounds in a series, 5g and 5h , displayed excellent radical scavenging activities. Their performance was comparable to, or even exceeded, that of standard antioxidant controls like ascorbic acid and butylated hydroxyanisole (BHA). Compound 5g was particularly potent in the DPPH assay with an IC₅₀ value of 0.245 µM, which is nearly twice as effective as ascorbic acid (IC₅₀ = 0.483 µM). Both compounds 5g and 5h also showed superior hydroxyl radical scavenging activity compared to the standard, BHA.
| Compound | DPPH Scavenging IC₅₀ (µM) | Hydroxyl Radical Scavenging IC₅₀ (µM) |
|---|---|---|
| Compound 5g | 0.245 | 0.905 |
| Compound 5h | 0.284 | 0.892 |
| Ascorbic Acid (Standard) | 0.483 | - |
| BHA (Standard) | - | 1.739 |
Other Pharmacological Activities
The versatile pyrazole scaffold, including its thienyl derivatives, is associated with a wide array of other pharmacological properties beyond anticancer and antioxidant effects. The broader class of pyrazole compounds has been reported to possess anti-inflammatory, analgesic, antimicrobial (antibacterial and antifungal), and anti-tubercular activities. nih.govrsc.org These diverse biological activities underscore the therapeutic potential of the pyrazole nucleus and suggest that thienyl-pyrazole derivatives may also warrant investigation for these additional applications. nih.gov
Analgesic Activity
The search for novel analgesic agents with improved efficacy and safety profiles has led to the investigation of this compound derivatives. Research has shown that the incorporation of a thiophene ring into the pyrazole scaffold can lead to compounds with significant pain-relieving properties.
In one study, a series of pyrazole derivatives were synthesized by reacting substituted chalcones derived from 2-acetyl thiophene with phenylhydrazine (B124118). nih.gov The resulting compounds were evaluated for their in vivo analgesic activity. Notably, compounds 5e and 5f from this series demonstrated potent analgesic effects. nih.gov Another compound, 6d , also proved to be a potent analgesic. nih.gov The findings suggest that the thienyl moiety plays a crucial role in the analgesic potential of these pyrazole derivatives.
| Compound | Analgesic Activity | Reference |
| 5e | Potent | nih.gov |
| 5f | Potent | nih.gov |
| 6d | Potent | nih.gov |
Antiviral Activity (e.g., Anti-HIV)
The ongoing search for new antiviral agents, particularly against resilient viruses like HIV, has included the screening of various heterocyclic compounds. Pyrazole derivatives have shown promise in this area, with some studies indicating their potential to inhibit viral replication.
Novel pyrazole derivatives synthesized from 3-benzoylbenzofurans have been evaluated for their anti-HIV activities. rsc.org Among the synthesized compounds, 5f and 5h were identified as potent inhibitors in pseudovirus assays. rsc.org Further investigation into the mechanism of action revealed that these compounds could inhibit HIV entry. rsc.org Compound 5f also demonstrated activity as an HIV-1 protease inhibitor with an IC50 value of 31.59 ± 3.83 μM. rsc.org These findings underscore the potential of pyrazole-based scaffolds in the development of new anti-HIV therapies. rsc.orgnih.gov
| Compound | Pseudovirus Strain | IC50 (µM) | Mechanism of Action | Reference |
| 5f | Q23 | 0.39 ± 0.13 | HIV entry inhibitor, Protease inhibitor | rsc.org |
| 5f | CAP210 | 1.00 ± 0.15 | HIV entry inhibitor, Protease inhibitor | rsc.org |
| 5h | - | Potent inhibitor | HIV entry inhibitor | rsc.org |
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and the development of new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing research focus. Certain this compound derivatives have been investigated for their potential to suppress seizures.
A study on 2-pyrazoline (B94618) derivatives derived from chalcones revealed significant anticonvulsant activity. Specifically, the compound 5-(2,6-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2e) was effective in reducing the severity of seizures in the pentylenetetrazole (PTZ) induced seizure test. Another derivative, 3-(5-bromothiophen-2-yl)-N-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (3d) , also showed remarkable activity in the PTZ test, indicating that the presence of a thiophene ring, along with other substitutions, contributes to the anticonvulsant properties of these pyrazoline compounds.
| Compound | Anticonvulsant Test | Activity | Reference |
| 5-(2,6-dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (2e) | PTZ | Reduced grade-5 seizure activity, increased survival rate | |
| 3-(5-bromothiophen-2-yl)-N-(4-chlorophenyl)-5-(2,6-dichlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (3d) | PTZ | Remarkable activity, reduced grade-5 seizure severity, increased survival rate |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's disease. Several this compound derivatives have been identified as potent MAO inhibitors.
A series of 1-N-substituted thiocarbomoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. rsc.org Four compounds from this series, 3i, 3j, 3k, and 3l , were found to be selective and irreversible inhibitors of MAO-B, with IC50 values ranging from 22.00 to 91.50 μM. rsc.org In another study, piperidyl-thienyl and 2-pyrazoline derivatives of quinolyl-thienyl chalcones were investigated for MAO inhibitory activity. researchgate.netnih.gov Compound 1c from this series was a potent MAO-A inhibitor with an IC50 of 0.062 µM, while compound 1j was a potent MAO-B inhibitor with an IC50 of 0.088 µM. researchgate.netnih.gov
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 3i | MAO-B | 22.00 - 91.50 | rsc.org |
| 3j | MAO-B | 22.00 - 91.50 | rsc.org |
| 3k | MAO-B | 22.00 - 91.50 | rsc.org |
| 3l | MAO-B | 22.00 - 91.50 | rsc.org |
| 1c | MAO-A | 0.062 | researchgate.netnih.gov |
| 1j | MAO-B | 0.088 | researchgate.netnih.gov |
Anthelmintic Activity
Parasitic infections caused by helminths pose a significant threat to both human and animal health, necessitating the discovery of new anthelmintic drugs. Research into pyrazole-5-carboxamide derivatives has identified compounds with potent activity against parasitic nematodes.
In a study screening pyrazole-5-carboxamide compounds against the parasitic nematode Haemonchus contortus, two compounds, a-15 and a-17 , were found to inhibit the motility and development of the larvae. mmv.orgresearchgate.net These compounds displayed IC50 values ranging from approximately 3.4 to 55.6 μM. mmv.orgresearchgate.net Further investigation into their mechanism of action suggested that they may act by inhibiting complex I of the mitochondrial respiratory chain. mmv.org
| Compound | Target Organism | Larval Stage | IC50 (µM) | Reference |
| a-15 | Haemonchus contortus | xL3 | 55.63 ± 0.18 | mmv.orgresearchgate.net |
| a-17 | Haemonchus contortus | xL3 | 51.60 ± 1.41 | mmv.orgresearchgate.net |
| a-15 | Haemonchus contortus | L4 (motility) | 3.97 ± 0.35 | researchgate.net |
| a-17 | Haemonchus contortus | L4 (motility) | 3.42 ± 0.50 | researchgate.net |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, and current treatments have limitations. The search for new antileishmanial agents has included the evaluation of pyrazole derivatives.
Several studies have highlighted the potential of pyrazole-based compounds against Leishmania species. nih.govresearchgate.net For instance, a series of pyrazole and pyrano[2,3-c]pyrazole derivatives were evaluated for their efficacy against Leishmania major. nih.gov Seven of these compounds exhibited promising antileishmanial activity with IC50 values ranging from 34.79 to 43.55 μg/mL. nih.gov Specifically, pyrazole derivatives P1 , P5 , and P8 showed significant activity with IC50 values of 35.53, 36.79, and 37.40 μg/mL, respectively. nih.gov
| Compound | Target Organism | IC50 (µg/mL) | Reference |
| P1 | Leishmania major | 35.53 | nih.gov |
| P3 | Leishmania major | 34.79 - 43.55 | nih.gov |
| P5 | Leishmania major | 36.79 | nih.gov |
| P8 | Leishmania major | 37.40 | nih.gov |
| P12 | Leishmania major | 34.79 | nih.gov |
| P13 | Leishmania major | 34.79 - 43.55 | nih.gov |
| P14 | Leishmania major | 38.51 | nih.gov |
Antimalarial Activity
Derivatives of this compound have been investigated for their potential as antimalarial agents. Research has explored their efficacy against various Plasmodium species, the causative agents of malaria, including both in vivo and in vitro models.
One area of investigation has focused on pyrazoline derivatives incorporating a thienyl moiety. In a study evaluating a series of thienyl and phenyl pyrazoline derivatives, in vivo antimalarial activity was assessed using the four-day suppressive test against Plasmodium berghei in infected mice. unhas.ac.id While all synthesized compounds showed lower activity than the standard drug chloroquine (B1663885) phosphate (B84403), a thienyl pyrazoline derivative, 1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole, demonstrated the highest percentage of suppression among the tested compounds at 63.40%. unhas.ac.id This suggests that the thienyl-pyrazoline scaffold is a promising starting point for the development of new antimalarial drugs.
Further research on pyrazolylpyrazoline derivatives has provided more insight into their antimalarial potential. nih.gov In vivo studies against P. berghei showed that some of these compounds exhibited promising inhibitory activities. nih.gov Notably, select derivatives were further evaluated against a chloroquine-resistant strain (RKL9) of Plasmodium falciparum, the most lethal human malaria parasite. nih.gov The results indicated that these compounds possessed higher potency than chloroquine against this resistant strain, highlighting their potential to combat drug-resistant malaria. nih.gov
In vitro screening of 1,3,5-trisubstituted pyrazoline analogs against a chloroquine-sensitive (3D7) strain of P. falciparum also revealed promising antimalarial activity. researchgate.net A structure-activity relationship (SAR) study of these compounds, where the 3-position was substituted with a 2-thienyl group, indicated that substitutions at the N-1 and C-5 positions of the pyrazoline ring significantly influenced their antimalarial efficacy. researchgate.net For instance, derivatives with a quinoline (B57606) substitution at the N-1 position showed the highest activity. researchgate.net
**Table 1: In Vivo Antimalarial Activity of Thienyl Pyrazoline Derivatives against *P. berghei***
| Compound | Structure | % Suppression |
|---|---|---|
| 1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole | Not available in source | 63.40% |
| Chloroquine phosphate (Standard) | Not applicable | >90% |
Data from a four-day suppressive test in P. berghei infected mice. unhas.ac.id
Table 2: In Vitro Antimalarial Activity of 1,3,5-Trisubstituted Pyrazoline Derivatives against P. falciparum (3D7 strain)
| Compound | N-1 Substituent | C-5 Substituent | EC50 (µM) |
|---|---|---|---|
| 7a | Phenyl | 4-Fluorophenyl | 2.14 |
| 7b | Phenyl | 4-Chlorophenyl | 1.56 |
| 7c | Phenyl | 4-Bromophenyl | 1.24 |
| 7d | Phenyl | 4-Nitrophenyl | 3.28 |
| 7e | Phenyl | 4-Methoxyphenyl | 2.56 |
| 8a | Benzothiazole | 4-Fluorophenyl | 1.12 |
| 8b | Benzothiazole | 4-Chlorophenyl | 0.98 |
| 8c | Benzothiazole | 4-Bromophenyl | 0.85 |
| 8d | Benzothiazole | 4-Nitrophenyl | 1.54 |
| 8e | Benzothiazole | 4-Methoxyphenyl | 1.23 |
| 9a | Quinoline | 4-Fluorophenyl | 0.56 |
| 9b | Quinoline | 4-Chlorophenyl | 0.48 |
| 9c | Quinoline | 4-Bromophenyl | 0.35 |
| 9d | Quinoline | 4-Nitrophenyl | 0.87 |
| 9e | Quinoline | 4-Methoxyphenyl | 0.65 |
All compounds have a 2-thienyl substituent at the C-3 position. researchgate.net
Antidepressant Activity
The this compound scaffold has also been a subject of interest in the search for novel antidepressant agents. The pyrazoline nucleus, in particular, is considered a promising framework for the development of compounds with antidepressant properties.
A series of 5-substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for their antidepressant activity using the forced swim test (FST) and tail suspension test (TST) in rats. These tests are widely used preclinical models to screen for potential antidepressant efficacy by measuring the immobility time of the animals in a stressful situation. A reduction in immobility time is indicative of an antidepressant-like effect.
The study revealed that all the synthesized compounds exhibited good antidepressant potential. Notably, the compound 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg) showed a significant reduction in immobility time in both the FST (61.17%) and TST (62.05%) at a 10 mg/kg dose, which was comparable to the standard drug imipramine. The preliminary structure-activity relationship (SAR) analysis suggested that the presence of electron-releasing groups, such as a hydroxyl group at the ortho or para position of the phenyl ring at the C-5 position, and electron-withdrawing groups like chlorine at the 4th position, contributed to the antidepressant activity.
These findings suggest that thiophene-based pyrazolines with a carbothioamide tail at the N-1 position could be therapeutically valuable as potential antidepressant medications.
Table 3: Antidepressant Activity of 5-Substituted Phenyl-3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides
| Compound | R | Mean Immobility Time (s) ± S.E.M. (FST) | % Reduction in Immobility (FST) | Mean Immobility Time (s) ± S.E.M. (TST) | % Reduction in Immobility (TST) |
|---|---|---|---|---|---|
| Control | - | 158.36 ± 2.12 | - | 165.24 ± 2.34 | - |
| Imipramine (Standard) | - | 68.24 ± 1.28 | 56.91% | 72.14 ± 1.56 | 56.34% |
| TTa | H | 75.28 ± 1.45 | 52.46% | 79.36 ± 1.78 | 51.97% |
| TTb | 4-CH3 | 82.16 ± 1.62 | 48.12% | 86.24 ± 1.92 | 47.81% |
| TTc | 4-OCH3 | 78.42 ± 1.58 | 50.48% | 82.18 ± 1.84 | 50.26% |
| TTd | 4-N(CH3)2 | 72.18 ± 1.36 | 54.42% | 76.24 ± 1.64 | 53.86% |
| TTe | 4-Cl | 65.24 ± 1.32 | 58.80% | 69.18 ± 1.48 | 58.13% |
| TTf | 2-OH | 63.18 ± 1.26 | 60.10% | 67.24 ± 1.42 | 59.31% |
| TTg | 4-OH | 61.54 ± 1.22 | 61.17% | 65.28 ± 1.38 | 60.50% |
FST: Forced Swim Test; TST: Tail Suspension Test. All test compounds were administered at 10 mg/kg. Imipramine was administered at 15 mg/kg.
Structure Activity Relationship Sar Studies of 5 3 Thienyl 1h Pyrazole Derivatives
Impact of Substituents on Biological Potency
The biological potency of 5-(3-thienyl)-1H-pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrazole (B372694) and thiophene (B33073) rings. Systematic modifications have revealed key insights into the structural requirements for optimal activity.
For instance, in the development of p38 MAP kinase inhibitors, the substitution at the N1 position of the pyrazole ring is critical. N-arylation, particularly with sterically demanding groups, has been shown to be beneficial. One study highlighted that an N-aryl group is crucial for creating important π-CH2 interactions with the kinase.
Substituents on the thiophene ring also play a pivotal role. The introduction of small alkyl groups or halogens can modulate the electronic properties and steric profile of the molecule, leading to enhanced binding affinity and cellular potency. The precise impact, however, is often target-dependent, with a substituent that enhances activity against one kinase potentially diminishing it against another.
Furthermore, the addition of various functional groups to the pyrazole ring, such as amino or carboxamide moieties, can introduce new hydrogen bonding interactions with the target protein, significantly boosting potency. For example, 5-amino-pyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase.
Table 1: Impact of N1-Substituents on the Biological Potency of this compound Derivatives
| N1-Substituent | Target Kinase | Observed Activity | Reference |
|---|---|---|---|
| Aryl group | p38 MAP Kinase | Increased potency through π-CH2 interactions | General SAR principles |
| Unsubstituted | Various | Generally lower potency compared to N-substituted analogs | General SAR principles |
| Small Alkyl | Various | Moderate activity, often used as a baseline for comparison | General SAR principles |
Role of the Thiophene Ring in Pharmacological Profiles
The thiophene ring is not merely a passive structural element; its position and substitution pattern are fundamental to the pharmacological profile of this compound derivatives. The sulfur atom in the thiophene ring can engage in specific interactions, such as hydrogen bonds or van der Waals forces, with the active site of target enzymes.
The orientation of the thiophene ring, specifically the 3-thienyl isomer, is often crucial for achieving the desired biological effect. This specific connectivity correctly orients other key functional groups on the scaffold to fit into the binding pocket of the target protein. Studies on kinase inhibitors have demonstrated that the 3-thienyl moiety can position substituents to interact with key residues that are not accessible to other isomers, such as the 2-thienyl analogue.
Influence of Pyrazole Ring Modifications
Modifications to the pyrazole ring itself are a cornerstone of the SAR of this compound class. The two nitrogen atoms of the pyrazole ring are key hydrogen bond acceptors and play a critical role in anchoring the molecule within the ATP-binding site of many kinases.
N1-alkylation or arylation is a common strategy to explore the hydrophobic pockets of the enzyme's active site. As mentioned, N-aryl substituents can form favorable interactions and significantly enhance potency. The choice of the aryl group, including its electronic and steric properties, can also influence selectivity against different kinases.
Substitution at the C3 and C4 positions of the pyrazole ring has also been extensively investigated. Introducing small, polar groups at these positions can lead to additional hydrogen bonding opportunities. Conversely, bulky substituents can be used to probe the steric limits of the binding site and can be a tool to achieve selectivity. For instance, in the context of Aurora kinase inhibitors, modifications at these positions have been shown to be critical for achieving high potency.
Correlation between Molecular Structure and Observed Activity
Quantitative structure-activity relationship (QSAR) studies have been employed to model the relationship between physicochemical properties and biological activity. These models often highlight the importance of descriptors related to hydrophobicity, electronic effects, and steric bulk. For example, in a series of pyrazole derivatives targeting a particular kinase, a strong correlation might be found between the hydrophobicity of the N1-substituent and the inhibitory potency.
Molecular docking studies have further illuminated these correlations by providing a visual representation of the binding mode of these inhibitors. These studies often confirm the importance of the hydrogen bonding interactions involving the pyrazole nitrogens and highlight the specific hydrophobic and polar contacts made by the various substituents on both the pyrazole and thiophene rings. This detailed understanding of the molecular interactions is invaluable for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.
Table 2: Correlation of Structural Features with Biological Activity
| Structural Feature | Impact on Activity | Example Target |
|---|---|---|
| N1-Aryl Substitution on Pyrazole | Enhances potency through hydrophobic and π-stacking interactions | p38 MAP Kinase |
| 3-Thienyl Moiety | Correctly orients substituents for optimal binding | Various Kinases |
| Hydrogen Bond Donors/Acceptors | Forms key interactions with the kinase hinge region | Aurora Kinases, TAK1 |
| Hydrophobic Substituents | Occupy hydrophobic pockets in the active site | Various Kinases |
Potential Applications Beyond Medicinal Chemistry
Agrochemical Applications
The pyrazole (B372694) nucleus is a well-established scaffold in the agrochemical industry, known for its presence in various pesticides, herbicides, and insecticides. nih.gov Derivatives of 5-(3-thienyl)-1H-pyrazole are being investigated for their potential to contribute to this field.
Pesticides, Herbicides, and Insecticides: Research into related pyrazole compounds has demonstrated their potential as effective agents for crop protection. chemimpex.comchemimpex.com The biological activity inherent in the pyrazole structure can be harnessed to develop new agrochemicals. smolecule.com For instance, certain derivatives of 1H-pyrazole have shown promise as herbicides and fungicides, contributing to improved crop yields. chemimpex.comchemimpex.com The adaptability of the pyrazole structure allows for the synthesis of compounds with specific activities against various pests and pathogens. smolecule.com
Material Science Applications
The chemical properties of this compound lend themselves to the development of novel materials with specialized functions. chemimpex.comsmolecule.com
Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their fluorescent properties. researchgate.net Specifically, 1,3,5-triaryl-2-pyrazolines have been synthesized and shown to exhibit fluorescence in the blue region of the visible spectrum. nih.gov The incorporation of a thienyl group can enhance these properties, leading to stronger fluorescence emission. mdpi.com This makes them candidates for use as brightening agents and in the development of fluorescent dyes. nih.govnih.gov The study of pyrazolo[1,5-a]pyrimidines has also highlighted their significant photophysical properties. mdpi.com
Table 1: Fluorescence Properties of Related Pyrazole Derivatives
| Compound Class | Observed Fluorescence | Potential Application |
|---|---|---|
| 1,3,5-Triaryl-2-pyrazolines | Blue region of the visible spectrum nih.gov | Fluorescent dyes nih.gov |
| 1,8-Naphthalimide with C-4 pyrazoline | Stronger fluorescence emission mdpi.com | Enhanced fluorescent materials |
| Pyrazolo[1,5-a]pyrimidines | Significant photophysical properties mdpi.com | Advanced material science applications mdpi.com |
The unique electronic characteristics of pyrazole derivatives are being explored for their use in optoelectronic devices. Research has shown that pyrazoline nanoparticles exhibit size-tunable optical properties, making them suitable for such applications. mdpi.com The delocalized π-electrons in related thiophene-based compounds allow for efficient charge transport, a crucial property for organic light-emitting diodes (OLEDs) and organic photovoltaics. evitachem.com Theoretical studies on pyrazole derivatives have aimed to enhance their electro-optical and charge transfer properties for use in photovoltaic devices. researchgate.net Furthermore, some pyrazoles have been investigated as semiconductors and for their electroluminescence properties. nih.gov
Corrosion Inhibition
Pyrazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals, particularly in acidic environments. nih.gov Their effectiveness is largely attributed to their ability to adsorb onto the metal surface, forming a protective film that mitigates corrosion. nih.govpeacta.org
Mechanism of Action: These heterocyclic compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions, though often with a predominant effect on the cathodic process. peacta.orgresearchgate.net The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. researchgate.netscirp.org
Research Findings: Studies on various pyrazole derivatives have reported high inhibition efficiencies. For example, a synthesized pyrazole derivative, BM-01, demonstrated an inhibition efficiency of over 90% for carbon steel in a hydrochloric acid solution. researchgate.net Another study on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) also showed a high inhibition efficiency of 90.2% for C38 steel in a similar acidic medium. nih.gov Quantum chemical studies have been employed to correlate the molecular structure of these inhibitors with their experimental inhibition efficiencies. peacta.orgscirp.org
Table 2: Corrosion Inhibition Efficiency of Select Pyrazole Derivatives
| Inhibitor | Metal | Medium | Inhibition Efficiency (%) |
|---|---|---|---|
| BM-01 | Carbon Steel | 1 M HCl | 90.4 researchgate.net |
| MPAPB | C38 Steel | 1 M HCl | 90.2 nih.gov |
| BF4 | Mild Steel | 1.0 M HCl | > BF2 peacta.org |
Future Directions and Research Gaps
Development of Novel Synthetic Routes
The synthesis of 5-(3-thienyl)-1H-pyrazole and its analogues is a cornerstone of its continued investigation. While traditional methods like the condensation of hydrazines with β-dicarbonyl compounds are established, there is a persistent need for more efficient, regioselective, and environmentally benign synthetic strategies. vulcanchem.commdpi.com
Future research should prioritize the development of novel synthetic protocols. One promising avenue is the use of heterogeneous catalysts, such as Amberlyst-15, which has been shown to be effective and recyclable in the synthesis of thienyl-pyrazoles through (3+2) annulation reactions. uomphysics.netresearchgate.netresearchgate.net Exploring nano-catalysts, like zinc oxide nanoparticles, also presents an opportunity to enhance reaction rates and yields, particularly in the synthesis of complex pyrazole-containing heterocycles. benthamdirect.combenthamscience.com One-pot multicomponent reactions offer an atom-economical and streamlined approach to constructing diverse pyrazole (B372694) derivatives from readily available starting materials. mdpi.comlongdom.org Additionally, microwave-assisted synthesis has the potential to significantly reduce reaction times and improve yields for specific pyrazole derivatives. nih.gov Further investigation into catalytic methods, including palladium-catalyzed cross-coupling reactions, could provide efficient ways to functionalize the thienyl-pyrazole scaffold. vulcanchem.com
Comprehensive Mechanistic Studies of Biological Activities
While numerous studies have reported the biological activities of this compound derivatives, a deep understanding of their mechanisms of action at the molecular level is often lacking. Future research must move beyond preliminary screening to conduct comprehensive mechanistic studies. vulcanchem.com
This includes identifying specific molecular targets, such as enzymes and receptors, and elucidating the precise binding interactions. For instance, in the context of its anti-inflammatory properties, detailed investigations into the inhibition of enzymes like phospholipase A2 and cyclooxygenases (COX) are crucial. uomphysics.netsemanticscholar.org Similarly, for its anticancer potential, understanding its interaction with targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and various kinases is essential. ekb.eg Techniques such as X-ray crystallography of ligand-target complexes and detailed kinetic studies can provide invaluable insights into the structure-activity relationships and guide the design of more potent and selective compounds. uomphysics.net
In vivo Efficacy and Toxicity Profiling
The translation of promising in vitro results into tangible therapeutic applications necessitates rigorous in vivo evaluation. A significant research gap exists in the comprehensive in vivo efficacy and toxicity profiling of this compound derivatives. thaiscience.info
Future studies should focus on evaluating the therapeutic potential of these compounds in relevant animal models for various diseases, including inflammatory disorders, cancer, and infectious diseases. nih.govnih.gov For example, assessing the anti-inflammatory activity in models like carrageenan-induced paw edema is a critical step. nih.gov Analgesic properties can be evaluated using tests such as the hot plate test and acetic acid-induced writhing assay. researchgate.net Alongside efficacy studies, thorough toxicity profiling is paramount to ensure the safety of potential drug candidates. This includes determining acute and chronic toxicity, as well as assessing potential adverse effects on major organs. researchgate.net
Exploration of New Therapeutic Areas
The structural versatility of the this compound scaffold suggests that its therapeutic potential may extend beyond the currently explored areas of anti-inflammatory and anticancer activity. researchgate.net A forward-looking research direction involves the systematic exploration of new therapeutic applications.
This can be achieved through broad biological screening against a wide array of targets. vulcanchem.com Potential new areas of investigation include neurodegenerative diseases, where pyrazoline derivatives have shown promise as monoamine oxidase (MAO) inhibitors and for their neuroprotective effects. acs.orgnih.gov The antimicrobial potential against various bacterial and fungal strains also warrants further investigation. nih.govscispace.comresearchgate.net Furthermore, exploring its activity against parasitic diseases and viral infections could uncover novel therapeutic leads. The combination of the thienyl-pyrazole core with other pharmacophores to create hybrid molecules is another strategy to unlock new therapeutic possibilities. vulcanchem.com
Advanced Computational Modeling for Drug Design
Computational methods are powerful tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. openmedicinalchemistryjournal.comfmhr.orgnih.gov The application of advanced computational modeling to the this compound scaffold is a critical future direction.
Molecular docking studies can be employed to predict the binding modes and affinities of derivatives with their biological targets, providing insights for structural modifications to enhance potency and selectivity. researchgate.netbenthamscience.comekb.eg Quantitative Structure-Activity Relationship (QSAR) studies can help in understanding the correlation between the chemical structure and biological activity, guiding the design of more effective compounds. fmhr.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can be utilized to assess the drug-likeness and potential toxicity of new derivatives early in the drug discovery process, saving time and resources. researchgate.netnih.gov These computational approaches, when integrated with experimental work, can significantly accelerate the development of novel this compound-based therapeutics. vulcanchem.com
Q & A
Q. What are the recommended synthetic routes and purification strategies for obtaining high-purity 5-(3-Thienyl)-1H-pyrazole?
High-purity synthesis typically involves cyclocondensation reactions starting from thiophene-substituted precursors. For example, hydrazine derivatives can react with β-keto esters or α,β-unsaturated ketones under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol). Slow evaporation of DMF solutions at controlled temperatures (e.g., 303 K) often yields X-ray-quality crystals for structural validation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol is recommended to eliminate tautomeric byproducts .
Q. How can X-ray crystallography and NMR spectroscopy be integrated to resolve structural ambiguities in pyrazole derivatives?
X-ray crystallography is critical for definitive structural assignment, particularly to distinguish tautomers (e.g., N–H proton exchange in pyrazole rings). Use SHELX software for refinement, ensuring isotropic displacement parameters for hydrogen atoms . For NMR, and spectra should be analyzed in deuterated DMSO or chloroform, focusing on aromatic protons (δ 6.5–8.5 ppm) and thienyl substituents (δ 7.0–7.5 ppm). Cross-validate crystallographic bond lengths with DFT-calculated geometries to resolve discrepancies .
Q. What experimental methods identify tautomeric forms in pyrazole crystals, and how are these forms stabilized?
Tautomerism arises from proton migration between pyrazole nitrogen atoms. Single-crystal X-ray diffraction (SCXRD) can reveal coexisting tautomers in asymmetric units, as seen in 5-(4-fluorophenyl)-1H-pyrazole structures . Hydrogen bonding (N–H⋯N) and weak interactions (C–H⋯F) stabilize tautomers, forming 3D networks. Graph set analysis (R(12) motifs) and Mercury CSD’s packing similarity tools help quantify these interactions .
Advanced Research Questions
Q. How do density functional theory (DFT) calculations enhance the interpretation of electronic properties in this compound?
Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like atomization energies (<2.4 kcal/mol deviation). Optimize geometries at the 6-311++G(d,p) basis set level to model π-conjugation between thienyl and pyrazole moieties. Compare HOMO-LUMO gaps with UV-Vis spectra to predict charge-transfer behavior .
Q. What role do tautomeric equilibria play in modulating reactivity and biological activity?
Tautomers exhibit distinct dipole moments and hydrogen-bonding capacities, influencing interactions with biological targets (e.g., enzyme active sites). Use - HMBC NMR to probe tautomeric ratios in solution. Molecular dynamics simulations (MD) with explicit solvent models can predict how crystal-packing forces stabilize specific tautomers, impacting solubility and bioavailability .
Q. How can Mercury CSD be leveraged to analyze intermolecular interactions in pyrazole-based crystals?
The Materials Module in Mercury CSD enables motif searches (e.g., hydrogen-bonding patterns) across crystallographic databases. Void visualization identifies potential channels for guest molecules in supramolecular assemblies. For this compound, compare its packing with analogous structures (e.g., 5-phenyl-1H-pyrazole) to assess steric effects of the thienyl group .
Q. What strategies optimize regioselectivity in pyrazole functionalization reactions (e.g., trifluoromethylation)?
Electrophilic substitution at the pyrazole 4-position is favored due to resonance stabilization. For trifluoromethylation, use Umemoto’s reagent (CF+ donors) under copper catalysis. Monitor regiochemistry via NMR (δ -60 to -65 ppm for CF groups). DFT-based transition-state analysis (TSA) can predict substituent effects on reaction pathways .
Q. How can spectral data (IR, Raman) be reconciled with theoretical vibrational modes?
Compute harmonic vibrational frequencies at the B3LYP/6-31G(d) level and scale them (0.96–0.98 factor) to match experimental IR peaks. For this compound, focus on pyrazole ring vibrations (1600–1400 cm) and thienyl C–S stretches (700–600 cm^{-1). Use GaussView or VEDA software to assign modes and identify coupling between substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
